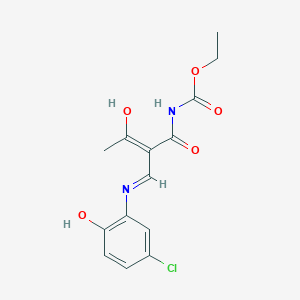![molecular formula C18H12BrN3O2 B1190257 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B1190257.png)
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-methyl-4(3H)-quinazolinone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
- 2-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid
Uniqueness
2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct biological activities.
Propiedades
Fórmula molecular |
C18H12BrN3O2 |
|---|---|
Peso molecular |
382.2g/mol |
Nombre IUPAC |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C18H12BrN3O2/c1-22-16(20-14-5-3-2-4-11(14)18(22)24)9-13-12-8-10(19)6-7-15(12)21-17(13)23/h2-9H,1H3,(H,21,23)/b13-9- |
Clave InChI |
WDPQTKPTOJLMIT-LCYFTJDESA-N |
SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=C3C4=C(C=CC(=C4)Br)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-1-methyl-3-[(4-methylphenyl)sulfanyl]-2(1H)-quinolinone](/img/structure/B1190174.png)
![2-(4-Chlorophenyl)-4-[(E)-pyridin-2-yliminomethyl]-1,3-oxazol-5-ol](/img/no-structure.png)
![1-butyl-3-(3-chloropropyl)-5-[(2,5-dichloroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1190180.png)
![5-[(4-benzoylanilino)methylene]-1-butyl-3-(3-chloropropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1190181.png)
![5-[(3-bromoanilino)methylene]-1-butyl-3-(2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1190184.png)

![Ethyl 2-acetyl-3-[(2,5-dichlorobenzyl)amino]acrylate](/img/structure/B1190186.png)
![5-{[(4-Methyl-2-pyridinyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1190188.png)
![2-chloro-6-[(1H-1,2,4-triazol-3-ylimino)methyl]phenol](/img/structure/B1190189.png)
![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(3-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B1190190.png)
![4-Bromo-2-[2-(2-quinolinyl)vinyl]phenol](/img/structure/B1190195.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B1190196.png)

